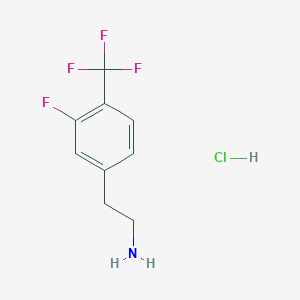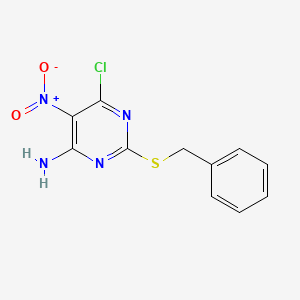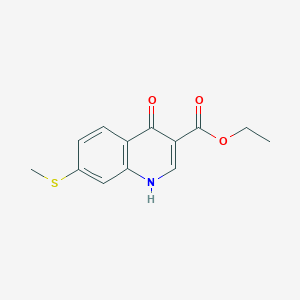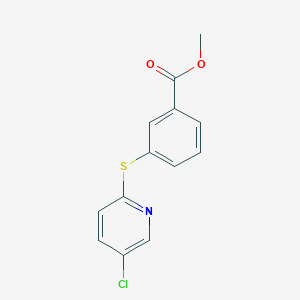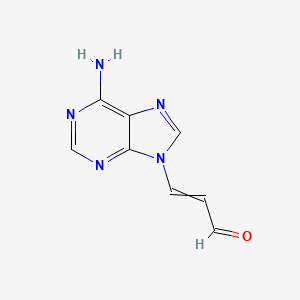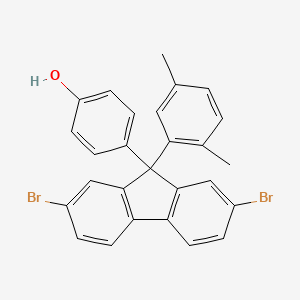
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
Übersicht
Beschreibung
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a synthetic organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of fluorene.
Friedel-Crafts Alkylation: Attachment of the 2,5-dimethylphenyl group.
Hydroxylation: Introduction of the hydroxyl group to the 4-position of the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted fluorenes or oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol may have applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with other materials and conducts electricity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound, simpler in structure.
2,7-Dibromofluorene: Lacks the additional phenyl and hydroxyl groups.
9-Phenylfluorene: Similar but without bromine atoms and hydroxyl group.
Uniqueness
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is unique due to the combination of bromine atoms, a dimethylphenyl group, and a hydroxyl group, which may confer unique electronic and chemical properties.
Eigenschaften
Molekularformel |
C27H20Br2O |
|---|---|
Molekulargewicht |
520.3 g/mol |
IUPAC-Name |
4-[2,7-dibromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C27H20Br2O/c1-16-3-4-17(2)24(13-16)27(18-5-9-21(30)10-6-18)25-14-19(28)7-11-22(25)23-12-8-20(29)15-26(23)27/h3-15,30H,1-2H3 |
InChI-Schlüssel |
DOTCHILFSJVLNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
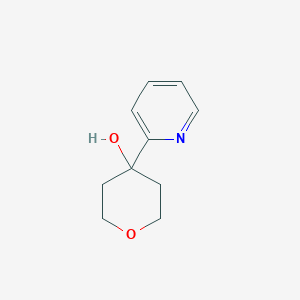


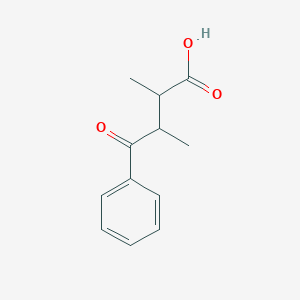

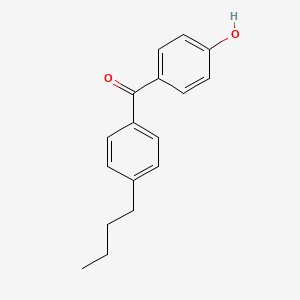

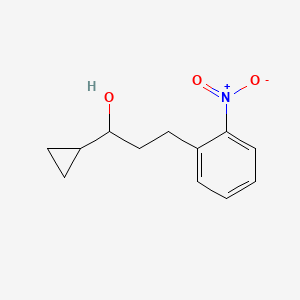
![2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8343710.png)
